molecular formula C15H22N2O4 B11621628 N~2~-butyl-N-(4-methoxyphenyl)asparagine

N~2~-butyl-N-(4-methoxyphenyl)asparagine

Cat. No.: B11621628
M. Wt: 294.35 g/mol
InChI Key: DZSANQHVNLXYMT-UHFFFAOYSA-N
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Description

N~2~-butyl-N-(4-methoxyphenyl)asparagine is an organic compound with the molecular formula C15H22N2O4 It is characterized by the presence of a butyl group, a methoxyphenyl group, and an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-butyl-N-(4-methoxyphenyl)asparagine typically involves the reaction of butylamine with 4-methoxyphenylacetic acid, followed by the incorporation of the asparagine moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N2-butyl-N-(4-methoxyphenyl)asparagine may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-butyl-N-(4-methoxyphenyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-butyl-N-(4-methoxyphenyl)asparagine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N2-butyl-N-(4-methoxyphenyl)asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(4-methoxyphenyl)glycine
  • N-butyl-N-(4-methoxyphenyl)alanine
  • N-butyl-N-(4-methoxyphenyl)valine

Uniqueness

N~2~-butyl-N-(4-methoxyphenyl)asparagine is unique due to the presence of the asparagine moiety, which imparts specific biochemical properties and potential applications. Compared to similar compounds, it may exhibit distinct reactivity and binding characteristics, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

DZSANQHVNLXYMT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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